molecular formula C10H13ClN2 B2719590 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride CAS No. 2305252-93-9

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride

Cat. No.: B2719590
CAS No.: 2305252-93-9
M. Wt: 196.68
InChI Key: XSHJHEPPLVYUEN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a substituted benzonitrile derivative characterized by a benzene ring with a methyl group at position 2, a nitrile group at position 5, and a 2-aminoethyl side chain. The nitrile group may enhance metabolic stability, while the aminoethyl side chain could facilitate receptor binding through hydrogen bonding or ionic interactions .

Properties

IUPAC Name

5-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8-2-3-9(4-5-11)6-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHJHEPPLVYUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the aminoethyl group into oxides.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution : The aromatic ring can participate in electrophilic substitution reactions.

Chemistry

In synthetic chemistry, 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride serves as a building block for more complex molecules. Its ability to undergo various reactions enables the synthesis of derivatives with distinct properties. This versatility is crucial for developing new compounds for pharmaceuticals and specialty chemicals.

Biology

The compound has been investigated for its interactions with biological macromolecules. Studies suggest that it may play a role in biochemical pathways due to its ability to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. Its potential as a ligand in drug design has also been explored, particularly in targeting proteins involved in disease processes.

Medicine

Research into the therapeutic effects of this compound highlights its promise as a precursor in pharmaceutical synthesis. For instance, derivatives of this compound have shown potential in developing treatments for cancer through their interactions with programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) pathways .

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, such as antimicrobial agents or catalysts in chemical reactions.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives of 5-(2-Aminoethyl)-2-methylbenzonitrile, demonstrating significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial therapies.

Pharmacophore-Based Virtual Screening

Research involving pharmacophore-based virtual screening identified novel small-molecule ligands that interact with PD-L1. These compounds exhibited promising binding affinities, indicating that this compound could be instrumental in designing effective cancer immunotherapies .

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Aromatic Ring Substituents
  • 5-(2-Aminoethyl)-2-methoxyphenol Hydrochloride (): Replaces the nitrile group with a methoxy-phenol moiety.
  • 5-(2-Aminoethyl)pyrogallol Hydrochloride (): Contains three hydroxyl groups on the benzene ring, significantly enhancing polarity and antioxidant capacity, unlike the nitrile and methyl groups in the target compound.
  • RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride, ): Substitutes the benzene ring with a chlorobenzamide group. The amide linkage introduces hydrogen-bonding capacity, while the chloro group increases lipophilicity.
Side Chain Modifications
  • 5-[(1S)-1-Aminoethyl]-2-methylaniline Hydrochloride (): Features a chiral aminoethyl group, introducing stereochemical complexity absent in the target compound. Chirality may influence receptor selectivity and metabolic pathways.
  • Ranitidine-Related Compound A (5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, ): Incorporates a sulfur-containing thioether linkage and a furan ring, which may alter electron distribution and metabolic stability compared to the benzonitrile core.
Receptor Interactions
  • 4-O-Methyldopamine Hydrochloride (): A dopamine derivative with a methoxy group, structurally analogous to the target compound.
  • Sumatriptan Succinate Impurity E ([3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethane sulfonamide hydrochloride, ): The indole ring mimics serotonin, enabling 5-HT receptor binding. In contrast, the benzonitrile structure may favor interactions with non-serotonergic targets, such as cytochrome P450 enzymes .
Enzyme Inhibition
  • 4(5)-Methyl-5(4)-[(2-aminoethyl)-thiomethyl]-imidazole Hydrochloride (): Inhibits cytochrome P-450 via imidazole coordination to heme iron. The nitrile group in the target compound may exhibit weaker enzyme inhibition due to reduced electron donation compared to imidazole .

Data Table: Key Comparative Properties

Compound Name Structural Features Biological Activity Key Differences References
5-(2-Aminoethyl)-2-methylbenzonitrile HCl 2-methyl, 5-nitrile, aminoethyl Potential enzyme/receptor modulation Reference compound
5-(2-Aminoethyl)-2-methoxyphenol HCl 2-methoxy, 5-hydroxyl, aminoethyl Antioxidant, dopaminergic activity Increased polarity
RO16-1649 4-chlorobenzamide, aminoethyl Cytochrome P-450 inhibition Amide linkage, chloro substituent
Sumatriptan Impurity E Indole, sulfonamide, aminoethyl 5-HT receptor binding Heterocyclic core
4-O-Methyldopamine HCl Methoxy, aminoethyl Dopamine receptor interaction Catechol structure absent in target

Biological Activity

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride, also known as 5-amino-2-methylbenzonitrile hydrochloride, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • CAS Number : 2305252-93-9

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : This compound may interact with various neurotransmitter receptors, potentially influencing pathways related to neurodegenerative diseases and cancer treatment.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating that this compound might also possess such activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialPotential activity against various bacteria and fungi
NeuroprotectivePossible effects on neurotransmitter systems
AnticancerInvestigated for its role in inhibiting cancer cell growth

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of 5-amino-2-methylbenzonitrile derivatives, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting strong potential for therapeutic applications in treating infections .
  • Neuroprotective Effects :
    Research has indicated that similar compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress. In vitro studies showed that treatment with this compound reduced cell death in models of neurodegeneration .
  • Anticancer Activity :
    In a recent investigation, the compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The IC50 values were reported between 20 to 100 µM across different cancer types, indicating its potential as a lead compound for further development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits a moderate volume of distribution, indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver via phase I reactions.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride?

  • Methodological Answer : Key steps include introducing the aminoethyl group via alkylation (e.g., using 2-chloroethylamine under basic conditions) and subsequent nitrile formation. Protecting the amine with tert-butoxycarbonyl (Boc) groups can prevent side reactions during synthesis. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction optimization may involve varying catalysts (e.g., palladium for cross-couplings) and solvents (e.g., DMF or THF) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions on the aromatic ring (e.g., methyl at C2, aminoethyl at C5). High-resolution mass spectrometry (HRMS) confirms the molecular formula. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) can validate the hydrochloride salt formation by analyzing melting points .

Q. What are the critical structural features influencing its biological activity?

  • Methodological Answer : The methyl group at C2 enhances steric stability, potentially reducing off-target interactions, while the aminoethyl group at C5 facilitates hydrogen bonding with enzymes or receptors. Comparative studies with analogs lacking these groups (e.g., 5-aminoethyl benzonitrile without methyl) can isolate their contributions to activity .

Advanced Research Questions

Q. How can researchers design experiments to study its enzyme inhibition kinetics?

  • Methodological Answer : Use fluorescence quenching assays to monitor binding to target enzymes (e.g., monoamine oxidases). Fit data to the Michaelis-Menten model to calculate KiK_i (inhibition constant). Surface plasmon resonance (SPR) provides real-time kinetic data (e.g., konk_{on}, koffk_{off}) for irreversible inhibitors. Control experiments should include competitive inhibitors to validate specificity .

Q. How should contradictions in reported binding affinities across studies be resolved?

  • Methodological Answer : Replicate assays under standardized buffer conditions (pH 7.4, 25°C) to minimize variability. Use orthogonal methods (e.g., isothermal titration calorimetry (ITC) vs. SPR) to cross-validate KdK_d. Analyze impurities in compound batches via LC-MS, as contaminants (e.g., free amine vs. hydrochloride) can skew results .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Methodological Answer : Evaluate intestinal permeability using Caco-2 cell monolayers and measure apparent permeability (PappP_{app}). Assess metabolic stability in human liver microsomes (HLM) with NADPH cofactors, tracking parent compound depletion via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify potential drug-drug interactions .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Apply design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify ideal conditions for Buchwald-Hartwig amination (if applicable). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Analytical and Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Store the hydrochloride salt in a desiccator to prevent hydrolysis. Refer to GHS hazard codes (e.g., H315 for skin irritation) and implement spill containment protocols using inert absorbents (e.g., vermiculite) .

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